![molecular formula C12H22N2O3S B2439317 Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2260932-88-3](/img/structure/B2439317.png)
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate is an organic compound with the CAS Number: 2260932-88-3 . It has a molecular weight of 274.38 . The IUPAC name of this compound is tert-butyl 7-amino-7lambda6-thia-1-azaspiro[3.5]non-6-ene-1-carboxylate 7-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h8H,4-7,9H2,1-3H3, (H2,13,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it is stable under standard laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Space Exploration
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate and related compounds are significant in the synthesis of novel compounds, especially for accessing chemical spaces complementary to piperidine ring systems. Meyers et al. (2009) described efficient routes for synthesizing bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate useful for selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).
Role in Antiviral Drug Development
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, demonstrating their potential in inhibiting human coronavirus replication. This research underscores the relevance of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in antiviral drug development (Apaydın et al., 2019).
Spirocyclic Compounds in Organic Synthesis
Sukhorukov et al. (2008) explored the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into catalytic hydrogenation and mechanistic aspects of spirocyclic compounds in organic synthesis (Sukhorukov et al., 2008).
Catalysis and Enantioselective Synthesis
López et al. (2020) described the enantioselective synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid, a proline scaffold, highlighting the role of tert-butyl azaspiro compounds in medicinal chemistry, particularly in the synthesis of antiviral ledipasvir (López et al., 2020).
Structural and Molecular Analysis
The structural and molecular aspects of tert-butyl azaspiro compounds are crucial in understanding their properties and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and determined its structure using X-ray diffraction, contributing to the knowledge of cyclic amino acid esters (Moriguchi et al., 2014).
Conformational Analysis in Peptide Mimetics
Fernandez et al. (2002) synthesized spirolactams as constrained surrogates for dipeptides, conducting conformational analyses to evaluate their potential in peptide-based drug discovery. This research highlights the use of tert-butyl azaspiro compounds in developing peptidomimetics (Fernandez et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 7-imino-7-oxo-7λ6-thia-1-azaspiro[3.5]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOHTTLNJTWRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.